Cas no 1365623-60-4 (Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate)
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ETHYL 5-AMINO-1-ISOPROPYL-1H-PYRAZOLE-4-CARBOXYLATE
- ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate
- ethyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate
- BAA75924
- 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(1-methylethyl)-, ethyl ester
- Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
- Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
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- Inchi: 1S/C9H15N3O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4,10H2,1-3H3
- InChI Key: OFSRMXPYRMMISS-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN(C=1N)C(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 208
- XLogP3: 1.4
- Topological Polar Surface Area: 70.1
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-78976-0.05g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 0.05g |
$135.0 | 2023-04-20 | |
| Enamine | EN300-78976-0.1g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 0.1g |
$202.0 | 2023-04-20 | |
| Enamine | EN300-78976-0.25g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 0.25g |
$289.0 | 2023-04-20 | |
| Enamine | EN300-78976-0.5g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 0.5g |
$480.0 | 2023-04-20 | |
| Enamine | EN300-78976-1.0g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 1.0g |
$614.0 | 2023-04-20 | |
| Enamine | EN300-78976-2.5g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 2.5g |
$1202.0 | 2023-04-20 | |
| Enamine | EN300-78976-5.0g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 5.0g |
$1779.0 | 2023-04-20 | |
| Enamine | EN300-78976-10.0g |
ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 10.0g |
$2638.0 | 2023-04-20 | |
| Aaron | AR01AJIL-50mg |
Ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 50mg |
$192.00 | 2025-02-09 | |
| Aaron | AR01AJIL-100mg |
Ethyl 3-imino-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate |
1365623-60-4 | 95% | 100mg |
$273.00 | 2025-02-09 |
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS No. 1365623-60-4): A Comprehensive Overview
Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS No. 1365623-60-4) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This compound, characterized by its pyrazole core, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of both amino and carboxylate functional groups, along with an isopropyl substituent, enhances its reactivity and potential applications in synthetic chemistry and drug discovery.
The< strong>Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate molecule has been extensively studied for its pharmacological properties. Recent research has highlighted its potential in the development of inhibitors targeting various biological pathways. Specifically, studies have demonstrated its efficacy in modulating enzymes involved in inflammatory responses and metabolic disorders. The< strong>5-amino group and the< strong>isopropyl side chain contribute to its binding affinity with specific protein targets, making it a promising candidate for further investigation.
In the realm of drug design, the< strong>Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate structure offers a rich platform for derivatization. Researchers have leveraged its flexibility to synthesize analogs with enhanced pharmacokinetic profiles. For instance, modifications at the< strong>4-carboxylate position have yielded derivatives with improved solubility and bioavailability. These advancements underscore the compound's significance in medicinal chemistry and its potential to address unmet medical needs.
The< strong>CAS No. 1365623-60-4 identification ensures precise chemical characterization and regulatory compliance. This compound's synthesis involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm its structural integrity. The rigorous purification process guarantees that the final product meets the stringent standards required for preclinical and clinical studies.
Recent advancements in computational chemistry have further illuminated the< strong>Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate's interactions with biological targets. Molecular docking simulations have revealed its binding mechanisms to key enzymes and receptors, providing insights into its therapeutic potential. These computational studies complement experimental approaches, offering a holistic understanding of its pharmacological effects. Such integrative research methodologies are pivotal in accelerating the discovery of novel drug candidates.
The< strong>Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate compound also finds relevance in agrochemical applications. Its structural features make it a viable precursor for developing pesticides with improved efficacy and environmental safety. By incorporating this scaffold into novel formulations, researchers aim to create compounds that target specific pests while minimizing ecological impact. This dual utility highlights the compound's broad applicability beyond traditional pharmaceuticals.
In conclusion, the< strong>Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS No.< strong>1365623-60-4) stands as a cornerstone in modern chemical research. Its unique structural attributes and versatile reactivity position it as a valuable asset in drug discovery and industrial applications. As scientific understanding evolves, this compound will continue to inspire innovative approaches across multiple disciplines, reinforcing its indispensable role in advancing human health and sustainable agriculture.
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